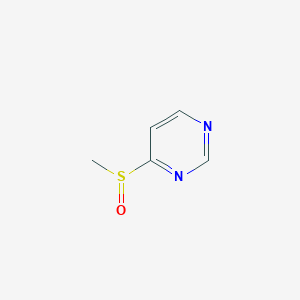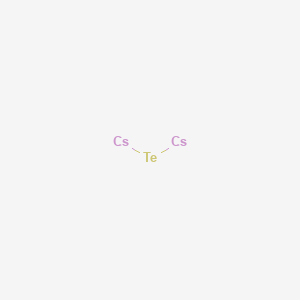
Cesium telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium telluride is a compound composed of cesium and tellurium. It is a semiconductor material that has been extensively studied for its unique properties, particularly in the field of optoelectronics.
Wirkmechanismus
The mechanism of action of cesium telluride is not well understood. However, it is believed that the unique properties of the material, such as its bandgap and carrier mobility, contribute to its usefulness in optoelectronic applications.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of cesium telluride. However, it is known that cesium telluride is toxic and can cause severe health effects if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Cesium telluride has several advantages for lab experiments, including its unique properties, ease of synthesis, and availability. However, there are also limitations, such as its toxicity and potential hazards associated with its handling.
Zukünftige Richtungen
There are several future directions for the study of cesium telluride. One potential direction is the development of new synthesis methods that can produce cesium telluride with improved properties. Another potential direction is the study of cesium telluride for its potential applications in the field of quantum computing. Additionally, further research is needed to understand the mechanism of action of cesium telluride and its potential health effects.
Conclusion:
In conclusion, cesium telluride is a semiconductor material that has been extensively studied for its unique properties, particularly in the field of optoelectronics. It has several advantages for lab experiments, but also has limitations and potential hazards associated with its handling. Further research is needed to understand the mechanism of action of cesium telluride and its potential health effects, as well as to explore its potential applications in the field of quantum computing.
Synthesemethoden
Cesium telluride can be synthesized using various methods, including chemical vapor deposition, physical vapor deposition, and solution-based methods. Chemical vapor deposition involves the reaction of cesium and tellurium precursors in a high-temperature environment. Physical vapor deposition involves the deposition of cesium and tellurium atoms onto a substrate using a vacuum-based method. Solution-based methods involve the dissolution of cesium and tellurium precursors in a solvent, followed by the deposition of the resulting solution onto a substrate.
Wissenschaftliche Forschungsanwendungen
Cesium telluride has been extensively studied for its unique properties in the field of optoelectronics. It has been used as a material for the fabrication of photodetectors, solar cells, and light-emitting diodes. Cesium telluride has also been studied for its potential applications in the field of quantum computing.
Eigenschaften
CAS-Nummer |
12191-06-9 |
|---|---|
Produktname |
Cesium telluride |
Molekularformel |
Cs2Te |
Molekulargewicht |
393.4 g/mol |
InChI |
InChI=1S/2Cs.Te |
InChI-Schlüssel |
LZDVDTNBLCLMGQ-UHFFFAOYSA-N |
SMILES |
[Te]([Cs])[Cs] |
Kanonische SMILES |
[Te]([Cs])[Cs] |
Andere CAS-Nummern |
12191-06-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



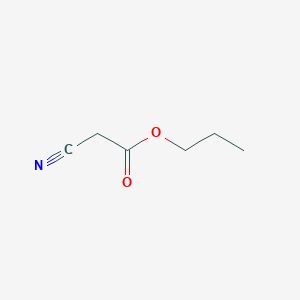
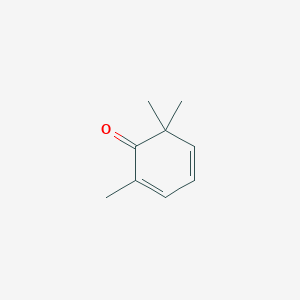
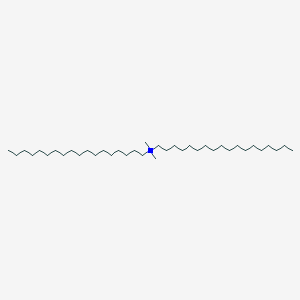
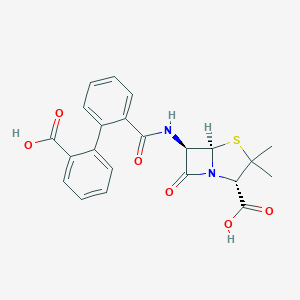
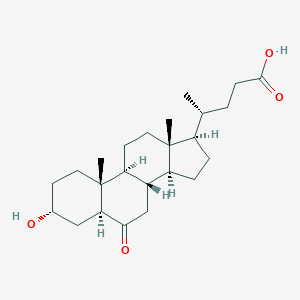
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
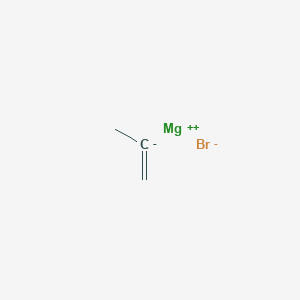
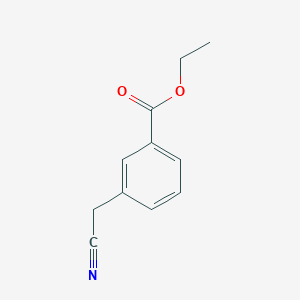
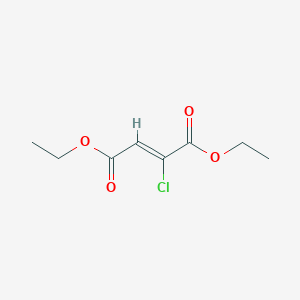
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

